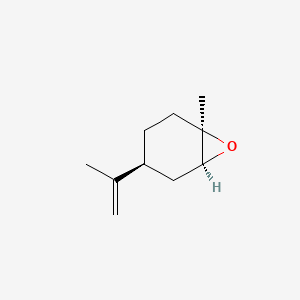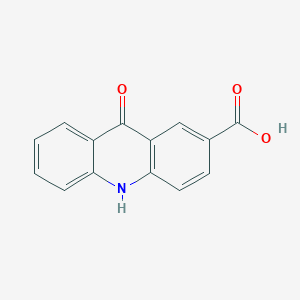
9-Oxo-9,10-dihydroacridine-2-carboxylic acid
Vue d'ensemble
Description
“9-Oxo-9,10-dihydroacridine-2-carboxylic acid” is a chemical compound with the CAS Number: 42946-36-1 . It has a molecular weight of 239.23 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
An effective method for the synthesis of new acridine-9(10H)-one (acridone) derivatives containing 1,2,3-triazole fragment was developed . A number of new triazole-containing compounds were synthesized from propargyl acridone acetate . The first step involved reacting acridone acetic acid with propargyl alcohol in the presence of carbonyldiimidazole (CDI) to form the corresponding propargyl ester . This was then brought into the dipolar [3+2] cycloaddition reaction with organic azides .Physical and Chemical Properties Analysis
The compound has a melting point of 326-328 degrees . It is stored at room temperature and comes in a powder form .Applications De Recherche Scientifique
Fluorescent Probing and Imaging
The compound 9-Oxo-9,10-dihydroacridine-2-carboxylic acid and its derivatives have found applications in the development of fluorescent probes. Li et al. (2017) demonstrated the use of 9-phenyl-9,10-dihydroacridine-4-carboxylic acid as a rapid-responding fluorescent probe for the detection of peroxynitrite (ONOO-), showing significant fluorescence enhancement in its presence. This property offers potential for bioimaging applications, especially for selective detection of intracellular ONOO- due to its low cytotoxicity and high selectivity (Li et al., 2017). Similarly, Singh et al. (2016) tailored 10H-acridin-9-one and (S)-tyrosine into a compound that exhibited pH-dependent fluorescence changes, enabling the labeling of cancer cells (Singh et al., 2016).
Chemical and Catalytic Processes
9,10-Dihydroacridine derivatives have been studied for their role in chemical reactions and catalytic processes. Fukuzumi et al. (2004) explored the dehydrogenation of 10-methyl-9,10-dihydroacridine by dioxygen, catalyzed by monomeric and dicobalt porphyrins. This research provided insights into the reduction of dioxygen to water and hydrogen peroxide, highlighting the compound's role in oxidation-reduction reactions (Fukuzumi et al., 2004). Additionally, Torregrosa-Chinillach and Chinchilla (2021) reported the photo-oxidation of 9,10-dihydroacridines to acridones, using molecular oxygen as an oxidant under visible blue light, demonstrating its potential in organic synthesis and material science (Torregrosa-Chinillach & Chinchilla, 2021).
Structural and Physicochemical Studies
The structural and physicochemical properties of 9,10-dihydroacridine derivatives have been a subject of extensive research. Niziołek et al. (2009) examined the crystal structures and physicochemical characteristics of 9-[(mesityloxy)carbonyl]-10-methylacridinium trifluoromethanesulphonate and its derivatives, providing valuable insights into their chemical behavior and potential applications in various fields (Niziołek et al., 2009).
Organic Light-Emitting Diodes (OLEDs) and Photomechanical Materials
9,10-Dihydroacridine derivatives are also utilized in the development of OLEDs and photomechanical materials. Liu et al. (2020) demonstrated the use of 9,10-dihydroacridine as a donor unit in the construction of thermally activated delayed fluorescence (TADF) molecules for efficient solution-processable OLEDs (Liu et al., 2020). In the field of photomechanical materials, Zhu et al. (2014) synthesized fluorinated derivatives of 9-anthracene carboxylic acid, a molecule related to 9,10-dihydroacridine, showing varied photomechanical properties and potential applications in material science (Zhu et al., 2014).
Mécanisme D'action
Mode of Action
The mode of action of 9-Oxo-9,10-dihydroacridine-2-carboxylic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that the acridine class of compounds, to which this molecule belongs, is often associated with intercalation into dna, disrupting normal cellular processes .
Biochemical Pathways
Acridine derivatives have been studied for their potential antimicrobial activity, suggesting they may interact with pathways related to microbial growth and replication .
Result of Action
Acridine derivatives are known to have potential antimicrobial activity .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
The development of drug resistance by bacteria stimulates the search for effective means for the treatment of human and animal infectious diseases . One approach to finding new drugs is to modify existing ones . The introduction of new pharmacological moieties, including heterocyclic groups, into the molecules of known pharmaceuticals is one of the most promising methods for the production of biologically active substances . In continuation of studies on the preparation of biologically active compounds of acridine-9(10H)-one (acridone) series, the synthesis of new acridone derivatives bearing 1,2,3-triazole moiety is reported .
Propriétés
IUPAC Name |
9-oxo-10H-acridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-9-3-1-2-4-11(9)15-12-6-5-8(14(17)18)7-10(12)13/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRDPQQUAODUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347038 | |
| Record name | 9-oxo-10H-acridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42946-36-1 | |
| Record name | 9-oxo-10H-acridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Aminomethyl)phenyl]acetic acid hydrochloride](/img/structure/B3052545.png)
![5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3052546.png)
![5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione](/img/structure/B3052547.png)
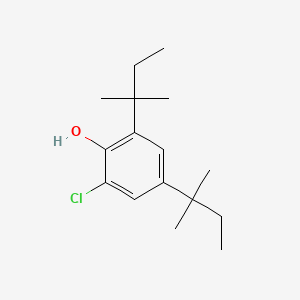

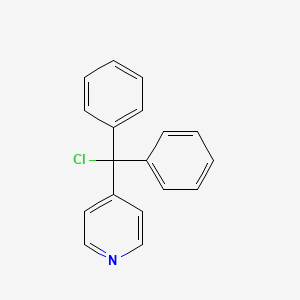
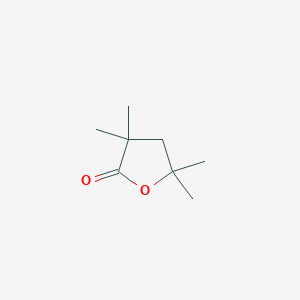
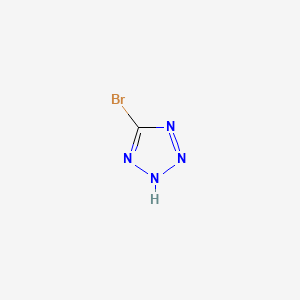
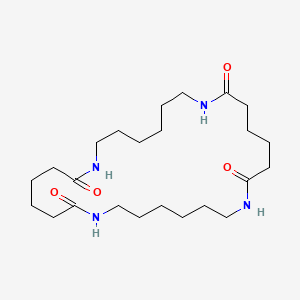
![2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane](/img/structure/B3052562.png)
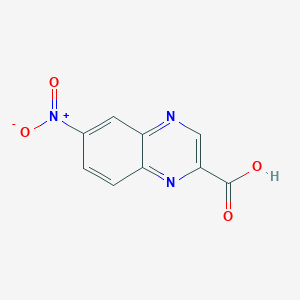
![2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3052564.png)

